H-|A-HoAla(3-benzothienyl)-OH

Proteolytic stability β-Peptides Peptidomimetics

H-β-HoAla(3-benzothienyl)-OH (CAS 270063-44-0), also designated (S)-3-amino-4-(3-benzothienyl)butanoic acid hydrochloride, is a β³-homoamino acid derivative that incorporates a benzothiophene side chain. With a molecular formula of C₁₂H₁₄ClNO₂S, a molecular weight of 271.76 g/mol, and commercially available purity of ≥98% (HPLC), this compound functions as a specialized building block for solid-phase peptide synthesis (SPPS) of metabolically stabilized peptidomimetics.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B11925753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-|A-HoAla(3-benzothienyl)-OH
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N
InChIInChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1
InChIKeyFGCYUNZSPGBIGH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-β-HoAla(3-benzothienyl)-OH Procurement Guide: β-Amino Acid Building Block for Stable Peptidomimetics


H-β-HoAla(3-benzothienyl)-OH (CAS 270063-44-0), also designated (S)-3-amino-4-(3-benzothienyl)butanoic acid hydrochloride, is a β³-homoamino acid derivative that incorporates a benzothiophene side chain. With a molecular formula of C₁₂H₁₄ClNO₂S, a molecular weight of 271.76 g/mol, and commercially available purity of ≥98% (HPLC), this compound functions as a specialized building block for solid-phase peptide synthesis (SPPS) of metabolically stabilized peptidomimetics. [1]

Why Generic Substitution Fails: The Dual Advantage of β-Backbone and Benzothienyl Side Chain


Replacing H-β-HoAla(3-benzothienyl)-OH with a conventional α-amino acid (e.g., L-phenylalanine or L-tryptophan) sacrifices the metabolic stability imparted by the β-amino acid backbone; substituting with β-homophenylalanine forfeits the distinctive electronic and steric properties of the benzothiophene sulfur atom. α-L-Amino acids are rapidly degraded by ubiquitous proteases, whereas β-homoamino acid-containing peptides exhibit extraordinary resistance to enzymatic degradation. [1][2] Moreover, the benzothienyl moiety serves as a bioisostere of tryptophan with unique spectral and binding characteristics, as evidenced by opioid receptor selectivity studies. [3] Generic substitution therefore compromises both stability and target interaction profiles.

Quantitative Differentiation Evidence for H-β-HoAla(3-benzothienyl)-OH


Metabolic Stability: β-Amino Acid Backbone Confers Protease Resistance

Peptides containing β³-homoamino acids demonstrate markedly enhanced resistance to proteolytic degradation. In a systematic comparison of backbone modifications, β³-residues provided significant protection against serine protease cleavage, with the degree of protection dependent on modification position and tandem substitution patterns [1]. In the angiotensin IV system, introduction of β³-homoPhe at position 6 yielded a peptide (compound 13) that retained full IRAP inhibitory potency in the absence of metalloprotease chelators (pKi 7.70 ± 0.32 with chelators vs 7.73 ± 0.31 without), indicating complete stability toward membrane-bound proteases; by contrast, native Ang IV showed a >40-fold potency loss under the same conditions (pKi 8.10 ± 0.09 vs 6.42 ± 0.23) [2]. While direct stability data for H-β-HoAla(3-benzothienyl)-OH itself are not published, the β³-backbone conserves the structural feature responsible for protease evasion.

Proteolytic stability β-Peptides Peptidomimetics

Receptor Selectivity: Benzothienyl Side Chain Modulates Opioid Receptor Activity Profile

In a systematic structure-activity relationship study of cyclic β-casomorphin analogs, replacement of the 2-naphthylalanine (2-Nal) residue at position 3 with benzothienylalanine (Bta) converted the peptide from a μ agonist/δ antagonist (parent compound) to a μ agonist/δ agonist (compound 3) [1]. This altered activity profile demonstrates that the benzothienyl side chain engages opioid receptors differently than the naphthyl group, enabling distinct pharmacological outcomes. While other aromatic substitutions (His(Bzl), Tyr(Bzl), Bpa) produced δ antagonists with 3–12-fold higher potency than the parent, the Bta substitution uniquely generated δ agonist activity [1].

Opioid receptors GPCR Peptide SAR

Purity and Batch Consistency: ≥99% (TLC) for Reproducible Peptide Synthesis

Commercial suppliers report purity specifications of ≥99% (TLC) and ≥98% (HPLC) for H-β-HoAla(3-benzothienyl)-OH·HCl . This meets or exceeds the typical purity of the α-amino acid analog L-3-benzothienylalanine (≥98%, Sigma-Aldrich) . High purity is essential for solid-phase peptide synthesis, where impurities can lead to deletion sequences, truncated peptides, and reduced overall yield, particularly when incorporating non-proteinogenic amino acids that may have lower coupling efficiencies.

Solid-phase peptide synthesis Unnatural amino acids Quality control

Stereochemical Integrity: Single (S)-Enantiomer Ensures Consistent Biological Activity

H-β-HoAla(3-benzothienyl)-OH is supplied as the single (S)-enantiomer, confirmed by vendor chiral HPLC specifications . In biological systems, stereochemistry profoundly influences receptor binding, enzyme recognition, and metabolic fate. The corresponding (R)-enantiomer (H-D-β-HoAla(3-benzothienyl)-OH) yields an inverted three-dimensional presentation of the benzothienyl side chain, which can abolish target binding or alter protease susceptibility [1]. For SAR studies, defined single-enantiomer building blocks eliminate stereochemical ambiguity.

Chiral purity Stereochemistry Structure-activity relationship

Best Application Scenarios for H-β-HoAla(3-benzothienyl)-OH


Design of Metabolically Stabilized Peptide Therapeutics

Incorporation of H-β-HoAla(3-benzothienyl)-OH into peptide sequences is expected to confer resistance to endogenous proteases, analogous to the stability enhancement observed for β³-homoPhe in the angiotensin IV system (compound 13 retained full potency in the presence of active membrane proteases, whereas native Ang IV lost >40-fold potency) [1]. This building block is suitable for designing peptide drug candidates that require extended plasma half-life. [1]

Opioid Receptor Ligand Development with Tunable Selectivity

The benzothienyl side chain, when positioned at a critical receptor-interacting site, can modulate the functional activity profile at opioid receptors. As demonstrated in the cyclic β-casomorphin scaffold, Bta substitution at position 3 converted a δ antagonist into a δ agonist while retaining μ agonist activity [2]. This building block enables exploration of δ/μ selectivity tuning in novel opioid peptide analogs. [2]

Solid-Phase Peptide Synthesis of Complex Unnatural Sequences

With a purity of ≥98% (HPLC) and ≥99% (TLC), H-β-HoAla(3-benzothienyl)-OH is compatible with standard Fmoc-SPPS protocols . Its free amine functionality allows direct coupling without deprotection, while the β-amino acid backbone may require optimized coupling conditions (e.g., extended reaction times or use of HATU/DIPEA activation) to achieve high stepwise yields.

Protein Engineering Using Non-Canonical Amino Acid Incorporation

Benzothienylalanine (the α-amino acid analog) has been site-specifically incorporated into recombinant proteins in E. coli with ≥98% fidelity using engineered tRNA synthetase systems, and produced an unusually large Stokes shift (56 nm) when introduced into a fluorescent protein [3]. The β-homo variant H-β-HoAla(3-benzothienyl)-OH may serve as a precursor for generating β-peptide-containing hybrid proteins with unique spectral or stability properties, though ribosomal incorporation of β-amino acids remains an area of active research. [3]

Quote Request

Request a Quote for H-|A-HoAla(3-benzothienyl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.